N-Propyl-N-nitrosourethane

Descripción general

Descripción

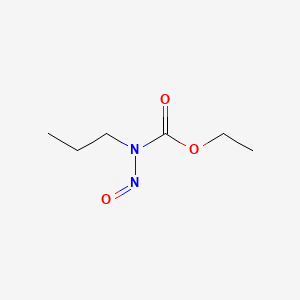

N-Propyl-N-nitrosourethane: is an organic compound with the molecular formula C₆H₁₂N₂O₃. It belongs to the class of nitrosoureas, which are known for their applications in various fields, including medicine and industry. This compound is characterized by the presence of a nitroso group (-NO) attached to a urethane moiety, which imparts unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-Propyl-N-nitrosourethane can be synthesized through the reaction of N-propylurea with nitrous acid. The reaction typically involves the following steps:

Preparation of N-propylurea: This can be achieved by reacting propylamine with urea under controlled conditions.

Nitrosation: The N-propylurea is then treated with nitrous acid, which is usually generated in situ by reacting sodium nitrite with a mineral acid like hydrochloric acid. The reaction is carried out at low temperatures to prevent decomposition of the nitroso compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and temperature control is common in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions: N-Propyl-N-nitrosourethane undergoes several types of chemical reactions, including:

Oxidation: The nitroso group can be oxidized to form nitro derivatives under specific conditions.

Reduction: Reduction of the nitroso group can yield amine derivatives.

Substitution: The urethane moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like alkoxides or amines are often employed in substitution reactions.

Major Products Formed:

Oxidation: Nitro derivatives.

Reduction: Amine derivatives.

Substitution: Substituted urethanes.

Aplicaciones Científicas De Investigación

Carcinogenicity Studies

N-Propyl-N-nitrosourethane has been extensively studied for its carcinogenic effects in laboratory settings. Research has demonstrated that exposure to this compound can lead to various types of tumors in animal models.

Case Study: Tumor Induction in Rats

A significant study involved administering this compound to F344 rats. The results indicated a dose-dependent increase in tumor incidence, particularly in the upper digestive tract. The study categorized tumors as squamous cell papillomas or carcinomas, emphasizing the compound's role as a carcinogen.

| Dose (ppm) | Tumor Incidence | Tumor Type |

|---|---|---|

| 0 | 0% | Control |

| 0.15 | Low | Rare occurrences |

| 0.6 | Moderate | Digestive tract tumors |

| 2.5 | High | Squamous cell papillomas |

| 10 | Very High | Carcinomas |

This data underscores the critical need for understanding the dose-response relationship of this compound in cancer research .

Mechanistic Studies

Research has also focused on the mechanisms through which this compound exerts its carcinogenic effects. The compound is known to induce DNA damage, leading to mutations that can initiate cancerous transformations.

Mechanism Overview

- DNA Methylation: this compound can methylate DNA bases, resulting in mispairing during replication.

- Oxidative Stress: The compound may induce oxidative stress, further contributing to DNA damage and tumorigenesis.

Environmental Impact Studies

The environmental persistence and formation of N-nitrosamines, including this compound, have been subjects of investigation due to their potential health risks.

Environmental Formation

Research indicates that this compound can form through nitrosation reactions involving secondary amines and nitrites present in various environments, including food products and wastewater . This highlights the importance of monitoring nitrosamine levels in public health assessments.

Occupational Health Studies

Given the compound's carcinogenic nature, studies have explored occupational exposure limits and health outcomes associated with this compound.

Health Effects

Occupational exposure has been linked to increased risks of cancers, particularly among workers in industries where nitrosamines are synthesized or utilized . Recommendations for exposure limits have been made based on observed health effects, emphasizing the need for stringent safety measures.

Regulatory Considerations

Due to its carcinogenic properties, this compound is subject to regulatory scrutiny. Agencies like the International Agency for Research on Cancer (IARC) classify it as a probable human carcinogen . This classification influences guidelines for handling and exposure in research and industrial settings.

Mecanismo De Acción

The mechanism of action of N-Propyl-N-nitrosourethane involves the formation of reactive intermediates that can interact with biological macromolecules. The nitroso group can generate reactive nitrogen species, which can cause DNA alkylation and cross-linking. This leads to disruptions in DNA replication and transcription, ultimately resulting in cytotoxicity and mutagenesis.

Comparación Con Compuestos Similares

- N-Methyl-N-nitrosourea

- N-Ethyl-N-nitrosourea

- N-Butyl-N-nitrosourea

Comparison: N-Propyl-N-nitrosourethane is unique among nitrosoureas due to its specific alkyl chain length, which influences its reactivity and biological activity. Compared to N-Methyl-N-nitrosourea and N-Ethyl-N-nitrosourea, this compound has a longer alkyl chain, which can affect its solubility and interaction with biological targets. N-Butyl-N-nitrosourea, on the other hand, has a longer chain than this compound, which may result in different pharmacokinetic properties.

Actividad Biológica

N-Propyl-N-nitrosourethane (NPNU) is a member of the nitrosourea family, which has garnered attention due to its biological activities, particularly its mutagenic and carcinogenic properties. This article delves into the mechanisms of action, biological effects, and relevant research findings associated with NPNU.

This compound has the molecular formula C₆H₁₂N₂O₃ and is characterized by a nitroso group (-NO) attached to a urethane moiety. The compound is synthesized through the nitrosation of N-propylurea, typically involving nitrous acid under controlled conditions .

The mechanism of action primarily involves the formation of reactive intermediates that can interact with biological macromolecules, leading to DNA alkylation and cross-linking. This interaction disrupts normal cellular processes such as DNA replication and transcription, resulting in cytotoxic effects and potential mutagenesis.

Mutagenicity and Carcinogenicity

NPNU exhibits significant mutagenic activity, which has been extensively documented in various studies. It is classified as a potential carcinogen due to its ability to induce mutations in DNA. The compound's mutagenic effects have been observed in both in vitro and in vivo studies, highlighting its capacity to cause genetic damage.

Key Findings:

- In Vitro Studies: NPNU has shown mutagenic effects in bacterial systems such as Salmonella typhimurium, which is commonly used for assessing mutagenicity through the Ames test.

- In Vivo Studies: Animal studies have demonstrated that exposure to NPNU can lead to tumor formation, particularly in the liver and lungs, indicating its carcinogenic potential.

Case Studies and Experimental Data

A summary of notable research findings regarding NPNU's biological activity is presented below:

| Study Type | Findings | Reference |

|---|---|---|

| In Vitro | Induced mutations in S. typhimurium with a significant increase in revertant colonies. | |

| In Vivo | Tumorigenic effects observed in rodents after chronic exposure; liver and lung tumors reported. | |

| Mechanistic Study | Reactive nitrogen species generated from NPNU lead to DNA damage through alkylation. |

Toxicological Profile

NPNU's toxicological profile indicates several adverse health effects associated with exposure:

- Acute Toxicity: Inhalation or ingestion can lead to respiratory irritation and systemic toxicity.

- Chronic Exposure: Long-term exposure is linked with increased risks of developing neoplasms due to its mutagenic properties .

- Regulatory Status: Classified as a hazardous chemical, NPNU requires careful handling and compliance with safety regulations in laboratory settings .

Propiedades

IUPAC Name |

ethyl N-nitroso-N-propylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3/c1-3-5-8(7-10)6(9)11-4-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYRIHMGMOJCEPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(C(=O)OCC)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90173712 | |

| Record name | N-Propyl-N-nitrosourethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19935-86-5 | |

| Record name | N-Propyl-N-nitrosourethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019935865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic acid, ethyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123131 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Propyl-N-nitrosourethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-PROPYL-N-NITROSOURETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8OM74LF8EF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.